![molecular formula C20H23ClN2O5 B5190500 N-[2-(2-chlorophenoxy)ethyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B5190500.png)
N-[2-(2-chlorophenoxy)ethyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-chlorophenoxy)ethyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide, also known as A-836,339, is a synthetic compound that belongs to the class of cannabinoid receptor agonists. It was first synthesized in 2007 by a team of researchers at Abbott Laboratories. Since then, A-836,339 has been extensively studied for its potential therapeutic applications in various medical conditions.
作用機序
N-[2-(2-chlorophenoxy)ethyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide is a selective agonist of the cannabinoid receptor type 2 (CB2). The CB2 receptor is primarily expressed in immune cells and has been implicated in the regulation of inflammation and immune function. This compound binds to the CB2 receptor and activates it, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have analgesic effects by reducing pain sensitivity. In addition, this compound has been found to have neuroprotective effects by reducing neuronal damage and promoting neuronal survival.
実験室実験の利点と制限
N-[2-(2-chlorophenoxy)ethyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide has several advantages for lab experiments. It is a selective agonist of the CB2 receptor, which allows for the specific targeting of this receptor. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments. It has a relatively short half-life, which limits its duration of action. In addition, this compound has poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of N-[2-(2-chlorophenoxy)ethyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide. One direction is the investigation of its potential therapeutic applications in various medical conditions, such as chronic pain, inflammation, and neurodegenerative diseases. Another direction is the development of more potent and selective CB2 receptor agonists. Finally, the use of this compound in combination with other drugs or therapies should be explored to enhance its therapeutic efficacy.
合成法
The synthesis of N-[2-(2-chlorophenoxy)ethyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide involves several steps. The first step is the preparation of 2-(2-chlorophenoxy)ethylamine by reacting 2-chlorophenol with ethylenediamine. The second step involves the reaction of 2-(2-chlorophenoxy)ethylamine with 2-(3,4-dimethoxyphenyl)acetaldehyde to form the intermediate product. The final step is the reduction of the intermediate product using sodium borohydride to produce this compound.
科学的研究の応用
N-[2-(2-chlorophenoxy)ethyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide has been studied for its potential therapeutic applications in various medical conditions. It has been found to have analgesic, anti-inflammatory, and neuroprotective effects. This compound has also been studied for its potential use in the treatment of anxiety, depression, and addiction.
特性
IUPAC Name |
N'-[2-(2-chlorophenoxy)ethyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O5/c1-26-17-8-7-14(13-18(17)27-2)9-10-22-19(24)20(25)23-11-12-28-16-6-4-3-5-15(16)21/h3-8,13H,9-12H2,1-2H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHUEUCDERSMDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(=O)NCCOC2=CC=CC=C2Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

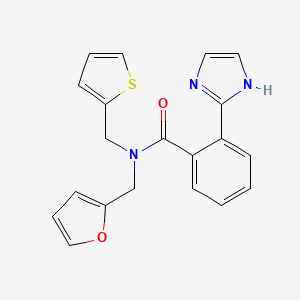
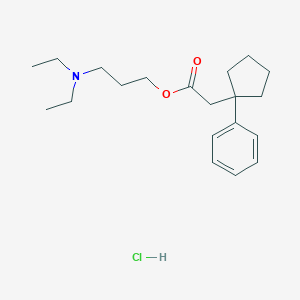
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)-4-oxobutanamide](/img/structure/B5190426.png)
![ethyl 3-benzyl-5-oxo-3,4-dihydro-2H-chromeno[2,3-d]pyrimidine-1(5H)-carboxylate](/img/structure/B5190429.png)
![N~2~-benzyl-N~1~-(4-fluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B5190431.png)
![5-{[1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5190458.png)
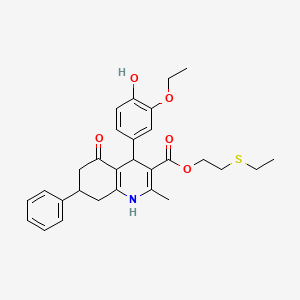
![4-(1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5190475.png)
![3-bromo-N-(2-furylmethyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5190484.png)
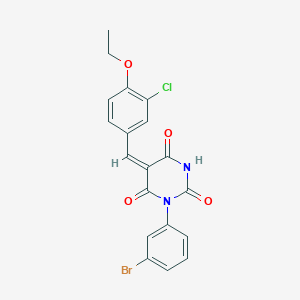
![1-(4-benzyl-1-piperidinyl)-3-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-propanol hydrochloride](/img/structure/B5190507.png)
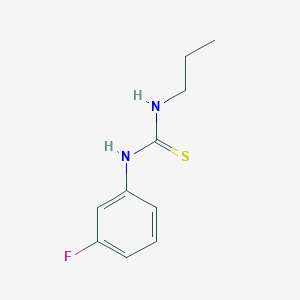
![3-(3,4-dichlorophenyl)-5-{[5-(4-hydroxy-3-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5190509.png)
![2-[2-(3-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B5190511.png)